molecular formula C15H22N2O5S B7719184 N-(2-hydroxyethyl)-2-(4-piperidin-1-ylsulfonylphenoxy)acetamide

N-(2-hydroxyethyl)-2-(4-piperidin-1-ylsulfonylphenoxy)acetamide

Cat. No.: B7719184
M. Wt: 342.4 g/mol
InChI Key: VNGFKOGZCYKHQY-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-2-(4-piperidin-1-ylsulfonylphenoxy)acetamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a piperidine ring, a sulfonyl group, and a phenoxyacetamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)-2-(4-piperidin-1-ylsulfonylphenoxy)acetamide typically involves multiple steps:

    Formation of the Phenoxyacetamide Moiety: This step involves the reaction of 4-piperidin-1-ylsulfonylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide to form the phenoxyacetamide intermediate.

    Introduction of the Hydroxyethyl Group: The intermediate is then reacted with ethylene oxide or ethylene carbonate under basic conditions to introduce the hydroxyethyl group, resulting in the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)-2-(4-piperidin-1-ylsulfonylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of substituted phenoxyacetamide derivatives.

Scientific Research Applications

N-(2-hydroxyethyl)-2-(4-piperidin-1-ylsulfonylphenoxy)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used to study enzyme interactions and receptor binding due to its structural features.

    Materials Science: It can be incorporated into polymers or other materials to enhance their properties, such as thermal stability or mechanical strength.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-2-(4-piperidin-1-ylsulfonylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds, while the piperidine ring and sulfonyl group can participate in hydrophobic interactions and electrostatic interactions, respectively. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxyethyl)-2-(4-morpholin-1-ylsulfonylphenoxy)acetamide: Similar structure but with a morpholine ring instead of a piperidine ring.

    N-(2-hydroxyethyl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

Uniqueness

N-(2-hydroxyethyl)-2-(4-piperidin-1-ylsulfonylphenoxy)acetamide is unique due to the presence of the piperidine ring, which can enhance its binding affinity and specificity for certain molecular targets compared to its analogs with different heterocyclic rings.

Properties

IUPAC Name

N-(2-hydroxyethyl)-2-(4-piperidin-1-ylsulfonylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O5S/c18-11-8-16-15(19)12-22-13-4-6-14(7-5-13)23(20,21)17-9-2-1-3-10-17/h4-7,18H,1-3,8-12H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNGFKOGZCYKHQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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